molecular formula C6H4BrF2NO B1447272 2-Bromo-4-(difluoromethoxy)pyridine CAS No. 1206984-48-6

2-Bromo-4-(difluoromethoxy)pyridine

Cat. No.: B1447272
CAS No.: 1206984-48-6
M. Wt: 224 g/mol
InChI Key: WTLCKEHRGDZTGC-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethoxy)pyridine is an important organic intermediate that is widely used in the synthesis of drugs and pesticides . It has a molecular weight of 224 and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of 4-bromo-2-(difluoromethoxy)pyridine usually involves the following steps :

  • Finally, the resulting 2-bromo-5-bromoethylpyridine reacts with difluoromethoxy to obtain the final product 4-bromo-2-(difluoromethoxy)pyridine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4BrF2NO/c7-5-3-4 (1-2-10-5)11-6 (8)9/h1-3,6H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it’s known that this compound can act as a catalyst, reducing agent, and reagent in redox reactions. It can also be used in substitution and tandem reactions in organic synthesis .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.7±0.1 g/cm3 .

Scientific Research Applications

Applications in Spectroscopy and Optical Studies

2-Bromo-4-(difluoromethoxy)pyridine, a variant of brominated and fluorinated pyridines, has seen significant applications in spectroscopic and optical studies. The research indicates a keen interest in characterizing these compounds through various spectroscopic techniques and analyzing their properties. For instance, studies utilizing Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies have been instrumental in understanding the molecular structure and dynamics of these compounds. These studies often employ density functional theory (DFT) to optimize geometric structures and calculate vibrational frequencies and chemical shift values, providing valuable insights into the electronic properties and potential applications of these compounds in fields like material science and nanotechnology (Vural & Kara, 2017).

Role in Chemical Synthesis and Catalysis

The compound and its related structures have been extensively utilized in chemical synthesis, particularly in the formation of complex molecular structures through palladium-catalyzed cross-coupling reactions. These methodologies are crucial for constructing architecturally complex molecules with potential applications in pharmaceuticals, agrochemicals, and material science. For instance, Suzuki cross-coupling reactions involving similar brominated and fluorinated pyridines have been reported to yield significant results, underlining the importance of these compounds in facilitating bond formation between diverse molecular fragments (Yuqiang, 2011).

Applications in Material Science and Photophysics

The structural versatility of this compound makes it an ideal candidate for developing advanced materials, particularly in the realm of photophysics and electrocatalysis. Studies indicate the synthesis and characterization of materials where these compounds act as building blocks, leading to materials with novel properties. For example, research on iron porphyrin electrocatalysts utilizing pyridyl derivatives emphasizes the role of these compounds in enhancing the selectivity and efficiency of catalytic processes, potentially paving the way for their use in energy conversion and storage technologies (Matson et al., 2012).

Safety and Hazards

The compound is classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements associated with it are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Future Directions

While specific future directions for 2-Bromo-4-(difluoromethoxy)pyridine are not mentioned in the search results, it’s known that this compound is a valuable intermediate in the synthesis of drugs and pesticides . Therefore, research into more efficient synthesis methods and new applications of this compound could be valuable future directions.

Properties

IUPAC Name

2-bromo-4-(difluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2NO/c7-5-3-4(1-2-10-5)11-6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLCKEHRGDZTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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